Di-2-ethylhexyl maleate

Description

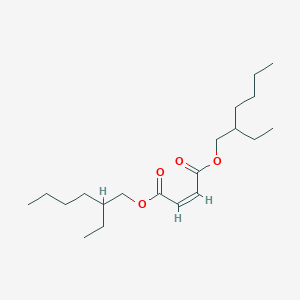

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFXOUUANXRR-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027094 | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-ethylhexyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

164 °C @ 10 MM HG | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °C CC | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9436 | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.7 (AIR= 1) | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

142-16-5 | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-ethylhexyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2F7JHI12L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Engineering of Bis 2 Ethylhexyl Maleate

Catalytic Esterification Pathways for Bis(2-ethylhexyl) Maleate (B1232345) Synthesis

Heterogeneous Catalysis in Maleate Esterification

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. google.comscitepress.org This approach aligns with green chemistry principles by minimizing waste and potential environmental impact.

A novel and environmentally conscious approach involves the use of a composite solid acid catalyst derived from fly ash. researchgate.net This catalyst is prepared by the coprecipitation of ZrOCl₂, FeSO₄, and fly ash in ammonia, followed by sulfation and calcination. researchgate.net

Research has demonstrated the effectiveness of this catalyst in the synthesis of bis(2-ethylhexyl) maleate. Optimal reaction conditions have been identified to maximize the esterification rate. These conditions include a specific molar ratio of 2-ethylhexanol to maleic anhydride (B1165640), a defined reaction time, and the use of an appropriate water entrainer like xylene. researchgate.net Under optimized conditions, an esterification rate as high as 96.2% has been achieved. researchgate.net

| Parameter | Optimal Value |

| Mole ratio of 2-ethylhexanol to maleic anhydride | 2.5 |

| Reaction Time | 6.0 h |

| Water Entrainer (Xylene) | 42% of 2-ethylhexanol volume |

| Catalyst Mass Fraction (in maleic anhydride) | 6% |

| Esterification Rate | 96.2% |

| Data from the synthesis of di-2-ethylhexyl maleate using a composite fly ash solid acid catalyst. researchgate.net |

Heteropolyacids, such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, have emerged as highly efficient catalysts for the synthesis of bis(2-ethylhexyl) maleate. google.comscitepress.org These catalysts offer several advantages, including high catalytic activity, low required dosage, and the ability to be recycled, which circumvents the corrosion and pollution issues associated with traditional catalysts like concentrated sulfuric acid. google.com

The synthesis process involves reacting maleic anhydride with 2-ethylhexanol in the presence of the heteropolyacid catalyst and a water-carrying agent like toluene (B28343). The reaction is carried out at reflux for a period of 2 to 4 hours. google.com Research has shown that under optimal conditions, including the molar ratio of reactants and the amount of catalyst and solvent, an esterification rate of up to 99.5% can be achieved. scitepress.org

| Parameter | Range/Value |

| Molar ratio of maleic anhydride to 2-ethylhexanol | 1:2.1 to 1:3.5 |

| Toluene Amount (% of total feed) | 25% - 50% |

| Catalyst Dosage (% of total feed) | 0.15% - 0.65% |

| Reaction Time | 2 - 4 hours |

| Esterification Rate | up to 99.5% |

| Data from the synthesis of bis(2-ethylhexyl) maleate using a heteropolyacid catalyst. google.comscitepress.org |

Homogeneous Catalysis in Maleate Esterification

Homogeneous catalysts, while often requiring more complex separation processes, are widely used due to their high activity and ability to function under mild reaction conditions.

p-Toluenesulfonic acid (PTSA) is a commonly used homogeneous catalyst for the esterification of maleic anhydride with 2-ethylhexanol. researchgate.netijfmr.com It is an effective and relatively low-cost option. smolecule.com

Studies have focused on optimizing reaction parameters such as catalyst concentration, reaction time, and temperature to maximize the yield of bis(2-ethylhexyl) maleate. ijfmr.com For instance, in the synthesis of di-isooctyl maleate using PTSA, a yield of over 96.0% has been reported. sdlookchem.comguidechem.com One study achieved a maximum yield of 92.55% by optimizing the reaction time to between 4 and 5 hours and maintaining the temperature below 100°C. ijfmr.com

| Parameter | Optimal Condition |

| Reaction Time | 4 - 5 hours |

| Reaction Temperature | < 100°C |

| Maximum Yield | 92.55% |

| Data from a study on the synthesis of di-isooctyl maleate using p-toluenesulfonic acid as a catalyst. ijfmr.com |

Organotin compounds, such as dioctyltin (B90728) bis(2-ethylhexyl maleate) itself, can act as catalysts in esterification reactions. reaxis.com These catalysts are known for their high efficiency in promoting both polymerization and crosslinking reactions in various applications. reaxis.com For instance, dioctyltin bis(2-ethylhexyl maleate) is used as a Lewis acid-based homogeneous catalyst for silicone and polyurethane applications. reaxis.com While specific data on their use in the primary synthesis of bis(2-ethylhexyl) maleate is less detailed in the provided context, their catalytic activity in related esterification processes is well-established. google.com The mechanism generally involves the tin center acting as a Lewis acid to activate the carbonyl group of the maleate.

Sustainable Synthesis Approaches

Process Optimization and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of bis(2-ethylhexyl) maleate necessitates careful consideration of various process parameters to ensure scalability, efficiency, and product quality.

Industrial synthesis of bis(2-ethylhexyl) maleate is commonly carried out in jacketed batch reactors equipped with automated temperature and pressure controls. These reactors are designed to handle large volumes, ranging from 1,000 to 5,000 liters, and utilize steam jackets for heating. Key control parameters that are monitored and regulated during the production process include temperature, pressure, and reaction time. For instance, a typical industrial process involves heating the reaction mixture to approximately 130°C for 6 to 8 hours under a nitrogen atmosphere. In contrast, laboratory-scale synthesis might use smaller reactors (1-5 liters) and oil baths for heating. Continuous flow reactors are also emerging as a technology to improve efficiency in the synthesis of related compounds. beilstein-journals.org

The stoichiometry of the reactants, specifically the molar ratio of maleic anhydride to 2-ethylhexanol, is a critical factor influencing the reaction's yield and completeness. evitachem.comgoogle.com An excess of 2-ethylhexanol is typically used to drive the equilibrium towards the formation of the diester. evitachem.com Research indicates that molar ratios of maleic anhydride to 2-ethylhexanol can range from 1:2.1 to 1:3.5. evitachem.comgoogle.com One study investigating the synthesis of a related compound, dioctyltin bis(2-ethylhexyl maleate), utilized a 1:2 molar ratio of dioctyltin oxide to 2-ethylhexyl maleate to ensure complete conversion.

Catalyst loading is another crucial parameter. Various catalysts are employed to accelerate the esterification, including sulfuric acid, p-toluenesulfonic acid, and organotin-based catalysts. In one patented method, a heteropolyacid catalyst was used at a concentration of 0.15% to 0.65% of the total feed amount. google.com Another study on a related synthesis explored catalyst amounts, finding that increasing the catalyst from 0.35 g to 0.6 g for a 2-mole scale reaction only resulted in a one percent increase in yield. researchgate.net For the synthesis of bis(2-ethylhexyl) fumarate (B1241708), a similar compound, sulfuric acid is commonly used at concentrations of 0.5-2.0% by weight relative to the fumaric acid. smolecule.com

Table 1: Molar Ratios and Catalyst Loading in Bis(2-ethylhexyl) Maleate Synthesis

| Reactants | Molar Ratio (Maleic Anhydride:2-Ethylhexanol) | Catalyst | Catalyst Loading | Source |

| Maleic anhydride, 2-ethylhexanol | 1:2.1 to 1:3.5 | Heteropolyacid | 0.15%–0.65% of total feed | google.com |

| Maleic anhydride, 2-ethylhexanol | 1:2.5 | Composite solid acid | 6% mass fraction of catalyst in maleic anhydride | researchgate.net |

| Maleic anhydride, 2-ethylhexanol | 1:2 | Amberlyst-15 | 1 mol% | researchgate.net |

The selection of an appropriate solvent is critical for the synthesis of bis(2-ethylhexyl) maleate, primarily to facilitate the removal of water, a byproduct of the esterification reaction. chemicalbook.com Toluene and xylene are commonly used solvents that form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus. chemicalbook.com This azeotropic distillation shifts the reaction equilibrium towards the product side, thereby increasing the yield. The amount of solvent used is also an important consideration. For example, one method specifies using toluene in an amount that is 25% to 50% of the total feed. google.com Another study used xylene as a water entrainer at 42% of the 2-ethylhexanol volume. researchgate.net The removal of water is a critical step to enhance the yield and purity of the final product.

Maximizing the yield and ensuring the high purity of bis(2-ethylhexyl) maleate are primary objectives in its synthesis. Several factors contribute to yield enhancement, including optimized molar ratios of reactants, effective catalyst loading, and efficient water removal. evitachem.comgoogle.comchemicalbook.com Esterification rates of up to 95% have been reported through reduced pressure distillation. evitachem.com One patented method using a heteropolyacid catalyst claims a high esterification rate. google.com Another study achieved an esterification rate of 96.2% under optimal conditions. researchgate.net

Purity assessment is typically performed after the reaction is complete. Unreacted 2-ethylhexanol and the solvent are removed by fractional distillation under vacuum. Further purification can be achieved through crystallization. For instance, dissolving the crude product in hexane (B92381) and cooling it to -20°C can yield white crystals with a purity greater than 98%. The acid value of the product is often measured after cooling to assess the extent of the reaction. google.com High-purity di(2-ethyl)hexyl maleate can be obtained through a purification process involving alkali washing, water washing, and distillation. google.com

Table 2: Reported Yields and Purity of Bis(2-ethylhexyl) Maleate

| Catalyst | Solvent | Reaction Time | Esterification Rate/Yield | Purity | Source |

| Heteropolyacid | Toluene | 2-4 hours | 95.8% - 99.6% | - | google.com |

| Composite solid acid | Xylene | 6.0 hours | 96.2% | - | researchgate.net |

| - | Toluene | 2-4 hours | Up to 95% | - | evitachem.com |

| p-Toluenesulfonic acid | - | - | 85% | >98% (after crystallization) |

Alternative Synthetic Routes and Mechanistic Investigations

While direct esterification is the predominant method, research into alternative synthetic routes and a deeper understanding of the reaction mechanisms continue to be areas of interest.

The synthesis of bis(2-ethylhexyl) maleate from maleic anhydride and 2-ethylhexanol proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This type of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org

The reaction is a two-stage process. researchgate.net The first stage is a rapid, non-catalytic, and practically irreversible reaction where maleic anhydride reacts with 2-ethylhexanol to form the monoester. researchgate.net This occurs as the maleic anhydride dissolves in the 2-ethylhexanol at temperatures below 100°C. researchgate.net

Cross-Metathesis Reactions Involving Maleate Derivatives

Cross-metathesis (CM) has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. While the primary goal of CM is typically the reaction between two different olefins, the self-metathesis (SM) of one of the reacting partners can occur as a competing reaction. In the context of maleate derivatives, the formation of bis(2-ethylhexyl) maleate has been observed as a self-metathesis product of 2-ethylhexyl acrylate (B77674) in cross-metathesis reactions with other olefins.

Detailed research has explored the cross-metathesis of 2-ethylhexyl acrylate with partners such as trans-anethole, catalyzed by ruthenium-based complexes like the Grubbs second-generation catalyst (GII). d-nb.infoacs.org In these reactions, alongside the desired cross-metathesis product, the self-metathesis of 2-ethylhexyl acrylate leads to the formation of bis(2-ethylhexyl) maleate and ethene. d-nb.inforesearchgate.net Similarly, the self-metathesis of the other olefin partner can also occur. d-nb.info

The reaction pathway involves the formation of a ruthenacyclobutane intermediate. d-nb.info The selectivity between the cross-metathesis and self-metathesis pathways is a critical aspect of reaction engineering and can be influenced by several factors.

One significant factor is the use of additives or co-catalysts. For instance, the addition of p-cresol (B1678582) to the Grubbs second-generation catalyst has been shown to enhance the selectivity towards the cross-metathesis product over the self-metathesis products. d-nb.inforesearchgate.net Studies have indicated that an optimal ratio of p-cresol to the Grubbs catalyst can significantly improve the yield of the desired cross-metathesis product while minimizing the formation of self-metathesis byproducts like bis(2-ethylhexyl) maleate. d-nb.inforesearchgate.net In the absence of such additives, the self-metathesis reaction can be more prominent. researchgate.net

Reaction temperature also plays a crucial role in the selectivity of these reactions. d-nb.info Research has demonstrated that increasing the reaction temperature can favor the rate of cross-metathesis over self-metathesis. For example, in the cross-metathesis of 2-ethylhexyl acrylate and trans-anethole using a p-cresol/GII system, elevating the temperature from 25°C to 35°C not only shortened the reaction's induction period but also increased the selectivity towards the cross-metathesis product. d-nb.inforesearchgate.net

The relative reactivity of the olefin partners is another key determinant of selectivity. Acrylates are generally considered less reactive (Type II olefins) in metathesis reactions compared to more electron-rich, less sterically hindered terminal olefins (Type I olefins). rsc.org To drive the reaction towards the cross-metathesis product, an excess of the less reactive acrylate partner is often employed. d-nb.info However, this can also potentially increase the concentration of the acrylate available for self-metathesis.

The following table summarizes the products formed in a representative cross-metathesis reaction involving 2-ethylhexyl acrylate.

| Reactant 1 | Reactant 2 | Catalyst System | Cross-Metathesis Product(s) | Self-Metathesis Product(s) of Reactant 1 | Self-Metathesis Product(s) of Reactant 2 |

|---|---|---|---|---|---|

| trans-1-methoxy-4-(1-propenyl)benzene | 2-ethylhexyl acrylate | p-cresol/GII | (E)-2-ethylhexyl-3-(4-methoxyphenyl)acrylate and propene | (E)-1,2-bis(4-methoxyphenyl)ethene and butene | bis(2-ethylhexyl) maleate and ethene |

Polymer Science and Material Applications of Bis 2 Ethylhexyl Maleate

Copolymerization Mechanisms and Kinetics

The introduction of Bis(2-ethylhexyl) maleate (B1232345) into polymerization processes, particularly emulsion polymerization, influences the reaction kinetics and the final properties of the resulting polymer. Its chemical structure, featuring a polymerizable double bond and bulky ester groups, allows it to be covalently integrated into the polymer backbone.

Emulsion polymerization is a common industrial process for producing synthetic latices, and the inclusion of BEHM as a comonomer with vinyl acetate (B1210297) (VAc) and butyl acrylate (B77674) (BA) has been a subject of study. researchgate.netdoaj.orgscispace.com This process typically involves emulsifying the monomers in water with a surfactant, followed by initiation with a water-soluble initiator. researchgate.net The presence of BEHM can affect both the polymerization rate and the properties of the final polymer latex. researchgate.netdoaj.org

The kinetics of emulsion polymerization of vinyl acetate and butyl acrylate are influenced by the presence of Bis(2-ethylhexyl) maleate. researchgate.netdoaj.org Research has indicated that BEHM can participate in chain transfer reactions. researchgate.netdoaj.org This is evidenced by the observation that the mean average molecular weights of the resulting polymers are smaller when BEHM is included in the polymerization process. researchgate.netdoaj.org Chain transfer reactions involve the termination of a growing polymer chain and the initiation of a new one, which can effectively control the molecular weight of the polymer.

The order of the polymerization reaction with respect to BEHM has been studied in the presence of both vinyl acetate and butyl acrylate, highlighting its active role in the polymerization kinetics. researchgate.netdoaj.orgresearchgate.net

As a comonomer, Bis(2-ethylhexyl) maleate plays a crucial role in enhancing the properties of polymers derived from vinyl acetate and butyl acrylate. researchgate.netdoaj.orgneuchem.com Its incorporation can lead to copolymers with tailored characteristics suitable for various applications. neuchem.com For instance, copolymers containing BEHM are utilized in coatings, paints, adhesives, and sealants to improve adhesion, flexibility, and weather resistance. neuchem.com In polymer films and sheets, these copolymers contribute to improved mechanical properties and processability. neuchem.com

Studies have shown that using BEHM as a comonomer can improve the water sensitivity of polyvinyl acetate (PVAc) films and enhance the pressure sensitivity, adhesion, and washability of polybutyl acrylate. researchgate.netdoaj.orgresearchgate.net

The incorporation of Bis(2-ethylhexyl) maleate into polymer matrices affects the material's microstructure. The bulky 2-ethylhexyl groups of BEHM can increase the free volume within the polymer matrix, leading to a more flexible material. This plasticizing effect is a key reason for its use. researchgate.net

The analysis of the microstructure of polymers containing BEHM can be performed using various techniques. Scanning electron microscopy (SEM) is a valuable tool for examining the fracture surface of the polymer to understand failure mechanisms and the degree of microductility. acs.org Dynamic mechanical analysis (DMA) can be used to characterize the thermomechanical properties of the copolymers, revealing information about the glass transition temperature and the material's stiffness and damping properties. acs.org The incorporation of BEHM is expected to lower the glass transition temperature of the polymer, indicating increased flexibility. semanticscholar.org

Emulsion Polymerization of Vinyl Acetate and Butyl Acrylate with Bis(2-ethylhexyl) Maleate

Advanced Material Development and Functionalization

The use of Bis(2-ethylhexyl) maleate extends to the development of advanced materials with specific functionalities. By carefully controlling its incorporation into polymer structures, materials with enhanced performance characteristics can be designed.

A primary application of Bis(2-ethylhexyl) maleate is in the enhancement of the physicomechanical properties of polymeric films. researchgate.netdoaj.orgresearchgate.net Its inclusion as a comonomer in vinyl acetate and vinyl acetate-butyl acrylate copolymer films has been shown to lead to superior properties compared to films prepared with other additives. researchgate.netdoaj.org

The improvements in physicomechanical properties include increased flexibility, better adhesion, and reduced water sensitivity. researchgate.netdoaj.orgresearchgate.netneuchem.com These enhancements are critical for applications such as paints, adhesives, and coatings, where durability and performance under various environmental conditions are essential. researchgate.netneuchem.com

Below is a data table summarizing the impact of Bis(2-ethylhexyl) maleate (BEHM) on the properties of polymeric films based on research findings.

| Property | Observation with BEHM Incorporation | Reference |

| Water Sensitivity | Improved (reduced) in polyvinyl acetate films. | researchgate.netdoaj.orgresearchgate.net |

| Pressure Sensitivity | Enhanced in polybutyl acrylate. | researchgate.netdoaj.orgresearchgate.net |

| Adhesion | Improved in polybutyl acrylate and its copolymers with vinyl acetate. | researchgate.netdoaj.orgneuchem.com |

| Washability | Improved in polybutyl acrylate. | researchgate.netdoaj.orgresearchgate.net |

| Flexibility | Increased in various polymer films. | neuchem.com |

| Weather Resistance | Improved in coatings and paints. | neuchem.com |

| Mechanical Properties | Enhanced in polymer films and sheets. | neuchem.com |

| Molecular Weight | Found to be smaller, indicating chain transfer reactions. | researchgate.netdoaj.org |

This table illustrates the multifaceted role of BEHM in improving the performance of polymeric materials, making it a valuable component in the formulation of high-performance films and coatings.

Applications as a Reactive Diluent or Monomer in Coatings and Adhesives

Bis(2-ethylhexyl) maleate is utilized in the formulation of coatings and adhesives, where it can function as a reactive diluent or comonomer. evitachem.comontosight.aieuropa.eu Its ability to participate in polymerization reactions allows it to be integrated into the polymer backbone, which can enhance properties such as flexibility and adhesion. evitachem.com As a comonomer in emulsion polymerization, it contributes to the final properties of paints and adhesive films. researchgate.netdoaj.org For instance, interpolymers of ethylene, vinyl acetate, di-2-ethylhexyl maleate, and 2-ethylhexyl acrylate are used in pressure-sensitive adhesives. google.com

Investigation in Sustainable Plasticizer Design

In the pursuit of developing more environmentally friendly plasticizers, Bis(2-ethylhexyl) maleate has been a subject of investigation, particularly as a building block or a point of comparison for new bio-based alternatives.

Bis(2-ethylhexyl) maleate (BEHM), also referred to as di(2-ethylhexyl) maleate (DEHM), has been studied as a potential alternative to di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer facing scrutiny due to environmental and health concerns. nih.govmcgill.ca However, research has indicated that the biodegradation rate of branched DEHM is slow. nih.govresearchgate.net

In the context of sustainable plasticizer development, BEHM has been used in the synthesis of new bio-based plasticizers. For example, a Diels-Alder reaction of 2-methylfuran (B129897) with bis(2-ethylhexyl) maleate has been employed to create novel bicyclic plasticizers. chemistryviews.org The performance of these new plasticizers is often compared to established ones like dioctyl terephthalate (B1205515) (DOTP), also known as bis(2-ethylhexyl) terephthalate (DEHT). researchgate.netwikipedia.org

Organotin compounds, such as dibutyltin (B87310) bis(2-ethylhexyl maleate) and dioctyltin (B90728) bis(2-ethylhexyl maleate), are primarily used as heat stabilizers for PVC rather than as primary plasticizers. ontosight.ai Dibutyltin compounds are noted for their effectiveness in providing heat stability. bdmaee.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Bis(2-ethylhexyl) maleate | BEHM, DEHM |

| Polyvinyl acetate | PVAc |

| Dioctyl terephthalate | DOTP, DEHT |

| Di(2-ethylhexyl) phthalate | DEHP |

| Dibutyltin bis(2-ethylhexyl) maleate | |

| Dioctyltin bis(2-ethylhexyl) maleate | |

| 2-methylfuran | |

| Maleic anhydride (B1165640) | |

| 2-ethylhexanol | |

| Ethylene | |

| Vinyl acetate | |

| 2-ethylhexyl acrylate | |

| PEGTPMA |

Environmental Science and Toxicology of Bis 2 Ethylhexyl Maleate

Environmental Fate and Transport Studies

The environmental fate of a chemical compound describes its transport and transformation in the environment. For bis(2-ethylhexyl) maleate (B1232345), this includes its potential to move from consumer products into food and its behavior in natural ecosystems like water and soil.

Bis(2-ethylhexyl) maleate has been identified as a substance that can migrate from food packaging into foodstuffs. Research has shown that printed cardboard boxes used for food packaging are a notable source of this compound.

Studies have detected bis(2-ethylhexyl) maleate in the majority of printed cardboard boxes, with concentrations high enough to potentially result in migration into food at levels around 1 mg/kg. This level of migration was observed during storage over several months, particularly when no functional barrier, such as an aluminum layer, was present. The maximum concentration found in a food product reached 1,500 µg/kg before the product's shelf life had ended. The primary source of the compound in cardboard is believed to be unreacted starting material from the production of di(2-ethylhexyl) sulfosuccinate (B1259242), which is used as an emulsifier in water-based varnishes applied to the boxes.

The following interactive table summarizes findings on the migration of bis(2-ethylhexyl) maleate from cardboard packaging to food.

| Parameter | Finding |

| Source of Compound | Printed cardboard food packaging |

| Origin in Packaging | Impurity/unreacted material in varnish emulsifier |

| Potential Migration Level | Approx. 1 mg/kg of food |

| Maximum Detected Level in Food | 1,500 µg/kg |

| Condition for Migration | Storage over several months, absence of functional barrier |

Data derived from studies on cardboard packaging.

The behavior of bis(2-ethylhexyl) maleate in aquatic and soil environments is largely governed by its physicochemical properties. It has very low water solubility and a high octanol-water partition coefficient (log Pow), which indicates a strong tendency to move from water to organic media like soil, sediment, and living organisms. wikipedia.orgsigmaaldrich.comsevron.co.uk

Aquatic Environments: In water, bis(2-ethylhexyl) maleate is classified as very toxic to aquatic life with long-lasting effects. sigmaaldrich.comeuropa.eu Due to its low solubility (0.036 mg/L at 20°C) and hydrophobic nature, it is expected to partition from the water column to suspended solids and sediment. wikipedia.org This reduces its concentration in the water itself but can lead to accumulation in the sediment, where it may persist.

Soil Matrices: Once in the soil, the high log Pow of approximately 7.24 suggests that bis(2-ethylhexyl) maleate will bind strongly to soil organic matter. sigmaaldrich.comsevron.co.uk This strong adsorption significantly reduces its mobility, meaning it is unlikely to leach into groundwater. However, this persistence in the topsoil layer can pose a risk to soil-dwelling organisms. While its potential for bioaccumulation is noted, specific data on its mobility in soil is not currently available. sigmaaldrich.com

Biodegradation Pathways and Mechanisms

Biodegradation is a key process for the removal of organic chemicals from the environment. Studies indicate that bis(2-ethylhexyl) maleate is biodegradable, although the rate is heavily influenced by its molecular structure. sigmaaldrich.comsevron.co.uk

The biodegradability of diesters like bis(2-ethylhexyl) maleate is critically influenced by the geometry of their central structure. Bis(2-ethylhexyl) maleate possesses a cis double bond, which affects how microbial enzymes can access and break down the molecule.

Comparative studies with similar compounds have revealed significant differences in degradation rates:

Maleate (cis isomer): Research on the biodegradation of various diesters by the soil bacterium Rhodococcus rhodocrous found that the maleate form showed almost no degradation over the experimental period. mcgill.camcgill.ca The cis configuration of the ester groups, which is similar to the structure of the persistent plasticizer DEHP, appears to hinder enzymatic hydrolysis. mcgill.ca

Fumarate (B1241708) (trans isomer): The corresponding trans isomer, bis(2-ethylhexyl) fumarate, was found to be more readily degraded than the maleate version. mcgill.ca

Succinate (saturated analogue): The saturated version of the molecule, bis(2-ethylhexyl) succinate, was rapidly degraded, with only transient buildup of metabolites. mcgill.ca

These findings demonstrate that the cis double bond in the maleate structure is a key factor in its environmental persistence compared to its trans and saturated counterparts. mcgill.ca

The initial step in the biodegradation of bis(2-ethylhexyl) maleate is the hydrolysis of one of the ester linkages. This process is catalyzed by microbial enzymes.

The primary metabolite identified during this process is the monoester, mono-octyl maleate (MOM) . mcgill.ca However, studies have shown that the accumulation of MOM can be inhibitory to the microbial consortia responsible for the degradation. In one experiment, when the concentration of MOM reached a certain level, the degradation of both the parent compound and an auxiliary carbon source ceased. This suggests that the formation of the monoester metabolite can be a rate-limiting step in the complete mineralization of bis(2-ethylhexyl) maleate. mcgill.ca

Under conditions of thermal decomposition, such as combustion, the compound is expected to liberate carbon oxides and other toxic vapors, including acrolein. sevron.co.ukmakingcosmetics.com

Ecotoxicological Investigations

Ecotoxicological studies assess the harmful effects of a substance on organisms in the environment. Bis(2-ethylhexyl) maleate is classified as very toxic to aquatic life, and its effects can be long-lasting. sevron.co.ukeuropa.eusigmaaldrich.com Data from regulatory dossiers provide specific toxicity values for representative aquatic organisms.

The following interactive table summarizes key ecotoxicity data for bis(2-ethylhexyl) maleate.

| Organism Type | Species | Endpoint | Value | Exposure Time | Test Type |

| Fish | Danio rerio (Zebra Fish) | LC50 (mortality) | >100 mg/L | 96 hours | Semi-static |

| Invertebrates | Daphnia magna (Water Flea) | EC50 | 59.5 mg/L | 48 hours | N/A |

| Algae/Plants | Pseudokirchneriella subcapitata | EC50 | >100 mg/L | 72 hours | N/A |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test animals. EC50 (Effective Concentration, 50%) is the concentration of a chemical which causes a defined effect in 50% of the test organisms. Data sourced from Safety Data Sheets and regulatory filings. sigmaaldrich.comsevron.co.uk

These data indicate that while high concentrations are needed to cause acute effects, the compound's persistence and potential for bioaccumulation contribute to its classification as an environmental hazard. sigmaaldrich.comsevron.co.uk

Toxicological Assessments and Mechanisms of Action

The acute systemic toxicity of Bis(2-ethylhexyl) maleate has been evaluated through oral and dermal exposure routes in animal models. These studies indicate that the compound has a low order of acute toxicity.

In an acute oral toxicity study conducted in rats, the median lethal dose (LD₅₀) was found to be greater than 2000 mg/kg of body weight solechem.eu. Similarly, an acute dermal toxicity study in rabbits reported a dermal LD₅₀ of 14,000 mg/kg of body weight industrialchemicals.gov.au. These findings suggest that a large single dose is required to cause death in these animal models.

The following table summarizes the acute toxicity data for Bis(2-ethylhexyl) maleate:

| Exposure Route | Species | Endpoint | Value |

|---|---|---|---|

| Oral | Rat | LD₅₀ | >2000 mg/kg |

| Dermal | Rabbit | LD₅₀ | 14,000 mg/kg |

Human exposure to Bis(2-ethylhexyl) maleate can occur through both dermal and oral pathways. Information on structurally similar maleic esters suggests that these compounds are readily absorbed through both the skin and the gastrointestinal tract industrialchemicals.gov.au. The main route of exposure for the general public is expected to be through skin contact industrialchemicals.gov.au.

Upon dermal contact, the lipophilic nature of Bis(2-ethylhexyl) maleate, as indicated by its high log Kₒₗ, would facilitate its passage through the lipid-rich layers of the stratum corneum. Similarly, following ingestion, the compound is likely to be absorbed from the gastrointestinal tract.

Following absorption, it is expected that Bis(2-ethylhexyl) maleate, like other maleic esters, undergoes hydrolysis industrialchemicals.gov.au. This metabolic process involves the cleavage of the ester bonds, leading to the formation of its constituent molecules: maleic acid and 2-ethylhexanol industrialchemicals.gov.au. This hydrolysis can occur in various tissues and is a critical step in the metabolism and subsequent elimination of the compound from the body. The systemic toxicity of Bis(2-ethylhexyl) maleate is anticipated to be influenced by its hydrolysis products, maleic acid and 2-ethylhexanol industrialchemicals.gov.au.

Local Effects and Sensitization Potential (e.g., skin sensitization)

The local effects of Bis(2-ethylhexyl) maleate, particularly its potential to cause skin sensitization, have been subject to varied assessments. According to a Buehler Test conducted on guinea pigs under OECD Test Guideline 406, Bis(2-ethylhexyl) maleate was not found to be a skin sensitizer (B1316253) sigmaaldrich.com. Other studies on structurally similar long-chain diesters suggest they are not expected to be irritating to the skin or eyes industrialchemicals.gov.au. For instance, a 24-hour exposure to an analogue chemical was only slightly irritating to rabbit skin, with effects deemed insufficient to warrant a hazard classification industrialchemicals.gov.au.

| Study/Report | Test Method/Subject | Finding | Reference |

|---|---|---|---|

| Sigma-Aldrich Safety Data Sheet | Buehler Test (Guinea Pig) - OECD 406 | Not a skin sensitizer. | sigmaaldrich.com |

| Australian Government Evaluation (Maleic Diester Group) | Animal Data & Human Patch Tests | Considered skin sensitizers; classification recommended. | industrialchemicals.gov.au |

| NICNAS Assessment (Analogue Compound) | Rabbit Skin Exposure | Slightly irritating after 24 hours, but effects not sufficient for hazard classification. | industrialchemicals.gov.au |

| Case Report (Ito et al., 2009) | Human Patient | Allergic contact dermatitis attributed to mono(2-ethylhexyl) maleate impurity in a product containing a Bis(2-ethylhexyl) maleate complex. | nih.gov |

Developmental Toxicity and Reproductive Health Impacts

Concerns regarding the developmental and reproductive toxicity of Bis(2-ethylhexyl) maleate are primarily linked to its metabolic breakdown products. Upon absorption, maleic esters are hydrolyzed to maleic acid and their corresponding alcohol industrialchemicals.gov.au. For Bis(2-ethylhexyl) maleate, this process yields 2-ethylhexanol (2-EH), which can be further oxidized to 2-ethylhexanoic acid industrialchemicals.gov.au. The metabolite 2-ethylhexanol is classified for developmental toxicity, suggesting that Bis(2-ethylhexyl) maleate may cause adverse developmental effects industrialchemicals.gov.au. Studies on a similar compound, bis(2-ethylhexyl) adipate (B1204190), which also metabolizes to 2-EH, established a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 200 mg/kg bw/day in rats, with decreased postnatal survival observed at higher doses industrialchemicals.gov.au.

Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is a well-known phthalate plasticizer recognized for its reproductive and developmental toxicity, often acting as an endocrine disruptor with antiandrogenic effects nih.govfrontiersin.orgnih.govnih.gov. In contrast, while Bis(2-ethylhexyl) maleate shares a common alcohol moiety (2-ethylhexanol) with DEHP, its toxicological profile appears to differ. An assessment of the related compound bis(2-ethylhexyl) adipate found that its NOAEL for reproductive and developmental toxicity (200 mg/kg bw/day) is significantly higher than that of DEHP industrialchemicals.gov.au. The same assessment concluded that the adipate does not exhibit the antiandrogenic developmental toxicology characteristic of DEHP, indicating a different toxicological mechanism industrialchemicals.gov.au.

DEHP is a widely recognized endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems mdpi.comnih.govmdpi.com. Its mechanisms often involve anti-androgenic activity and interference with steroidogenesis, which can lead to reproductive and developmental issues nih.govnih.gov. In contrast, specific data on the endocrine-disrupting properties of Bis(2-ethylhexyl) maleate are limited. However, studies on the structurally similar bis(2-ethylhexyl) adipate did not find evidence of endocrine effects in a series of in vitro and in vivo bioassays industrialchemicals.gov.au. This suggests that not all esters of 2-ethylhexanol share the same endocrine-disrupting potential as DEHP.

Exposure to the phthalate DEHP has been shown to adversely affect male reproductive function in animal studies. Effects include testicular atrophy, inhibition of spermatogenesis, and reduced fertility nih.govresearchgate.net. Studies in mice have demonstrated that DEHP can cause a significant reduction in daily sperm production, epididymal sperm count, and sperm viability nih.gov. Furthermore, acute exposure to DEHP has been found to impair sperm's ability to fertilize an egg by altering capacitation, inhibiting the acrosome reaction, and triggering excessive reactive oxygen species production, leading to a dramatic reduction in pronuclei formation after in vitro fertilization nih.govfrontiersin.orgbiorxiv.org. Specific research on whether Bis(2-ethylhexyl) maleate causes similar disruption to spermatogenesis or fertilization success is not available in the reviewed literature.

Maternal exposure to DEHP during gestation has been linked to impaired neurodevelopment and behavioral issues in offspring nih.gov. Animal studies indicate that DEHP exposure can lead to learning and memory deficits, increased anxiety-like behaviors, cognitive impairment, and other neurological impairments nih.govnih.gov. The mechanisms may involve impacts on thyroid hormones and neuronal growth nih.govnih.gov. Currently, there is a lack of specific studies assessing the potential neurodevelopmental effects of Bis(2-ethylhexyl) maleate.

Analytical Methodologies for Bis 2 Ethylhexyl Maleate

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of Bis(2-ethylhexyl) maleate (B1232345) in various matrices. Both gas chromatography and high-performance liquid chromatography have been successfully employed for its analysis.

Gas Chromatography (GC) for Qualitative and Quantitative Analysis

Gas chromatography (GC) is a robust technique for the analysis of Bis(2-ethylhexyl) maleate, suitable for both qualitative and quantitative assessments. sigmaaldrich.com A method has been established to determine di-2-ethylhexyl maleate (DOM), another name for Bis(2-ethylhexyl) maleate, using a PEG-20M polar capillary column with a hydrogen flame ionization detector (FID). researchgate.net This approach is effective for the qualitative analysis of the compound. researchgate.net

Quantitative analysis is also achievable with high precision and accuracy. researchgate.net The combination of a GC system with a flame ionization detector allows for the determination of the content of Bis(2-ethylhexyl) maleate. epa.gov For complex mixtures, GC is a powerful tool as it can separate various components, and different stationary phases can be used to optimize these separations. gcms.cz

For unambiguous identification, Gas Chromatography is often coupled with Mass Spectrometry (GC-MS). researchgate.net In this technique, after the components are separated by the GC, they enter the mass spectrometer where they are ionized, typically by electron impact. epa.gov This process generates a molecular ion and a series of fragment ions. epa.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its positive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. epa.govnist.gov This makes GC-MS a powerful tool for confirming the presence of Bis(2-ethylhexyl) maleate. epa.gov The fragmentation pattern of similar compounds, like phthalates, often includes a characteristic dominant ion, which aids in their identification and differentiation from other plasticizers. nih.gov

For accurate quantification, internal standard methods are frequently employed in GC analysis. researchgate.net In one established method for this compound, dimethyl phthalate (B1215562) was used as the internal standard. researchgate.net The quantitative analysis was conducted by determining the mass relative correction factor. researchgate.net A strong linear relationship was observed between the mass ratio of DOM to the internal standard and the peak area ratio over a concentration range of 10 mg/L to 1000 mg/L, with a correlation coefficient of 0.9993. researchgate.net This method demonstrated good average recovery rates, ranging from 96.98% to 100.26%, with a standard deviation between 1.97% and 4.38%. researchgate.net The detection limit for this particular GC method was determined to be 0.424 mg/L. researchgate.net

| Parameter | Value |

|---|---|

| Internal Standard | Dimethyl phthalate |

| Concentration Range | 10 - 1000 mg/L |

| Correlation Coefficient (r) | 0.9993 |

| Average Recovery | 96.98% - 100.26% |

| Standard Deviation | 1.97% - 4.38% |

| Detection Limit | 0.424 mg/L |

High-Performance Liquid Chromatography (HPLC) for Separation and Determination

High-Performance Liquid Chromatography (HPLC) is another suitable and widely used technique for the separation and determination of Bis(2-ethylhexyl) maleate. sigmaaldrich.com It is particularly useful for the analysis of phthalate esters and their metabolites in various samples. nih.gov HPLC methods can be developed for the simultaneous determination of multiple compounds, including Bis(2-ethylhexyl) maleate. scispace.com

A common approach for the analysis of Bis(2-ethylhexyl) maleate is reverse-phase (RP) HPLC. sielc.com An established RP-HPLC method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Component | Specification |

|---|---|

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) |

| Water | |

| Phosphoric Acid |

HPLC methods can be made compatible with mass spectrometry (MS) detection, a technique known as HPLC-MS or LC-MS. nih.gov This combination provides high sensitivity and selectivity, allowing for the determination of trace amounts of substances. nih.gov For the reverse-phase HPLC method previously described, compatibility with MS is achieved by replacing the phosphoric acid in the mobile phase with formic acid. sielc.com This is a necessary substitution as non-volatile buffers like phosphoric acid can interfere with the ionization process in the mass spectrometer. sielc.com

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation and identification of Bis(2-ethylhexyl) maleate. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity, respectively.

Infrared (IR) absorption spectroscopy is a rapid and effective method for the identification of Bis(2-ethylhexyl) maleate by confirming the presence of its key functional groups. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The analysis of the spectrum reveals characteristic peaks that serve as a molecular fingerprint. The most prominent absorption is the strong band associated with the carbonyl (C=O) stretching of the ester group. Another key feature is the band related to the carbon-carbon double bond (C=C) of the maleate backbone. The spectrum is further characterized by multiple bands in the fingerprint region corresponding to C-H bending and C-O stretching vibrations of the ester and the long alkyl chains of the 2-ethylhexyl groups.

A summary of the principal IR absorption bands for Bis(2-ethylhexyl) maleate is presented in the table below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2960-2860 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1730 | C=O Stretch | Ester |

| ~1645 | C=C Stretch | Alkene (Maleate) |

| ~1460 | C-H Bend | Alkyl (CH₂, CH₃) |

| ~1160 | C-O Stretch | Ester |

Data derived from typical ester and alkene vibrational frequencies and publicly available spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of Bis(2-ethylhexyl) maleate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Bis(2-ethylhexyl) maleate, the spectrum can be divided into two main regions:

Olefinic Region: A characteristic singlet or a narrow doublet appears for the two equivalent protons on the cis-double bond of the maleate moiety (-OOC-CH=CH-COO-). This signal is a key identifier for the maleate structure.

Aliphatic Region: A series of complex, overlapping multiplets are observed which correspond to the protons of the two identical 2-ethylhexyl groups. These include signals for the terminal methyl (CH₃) groups, the methylene (B1212753) (CH₂) groups of the main and ethyl chains, and the methine (CH) proton at the branching point.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Key signals that confirm the structure include:

Carbonyl Carbon: A resonance in the downfield region characteristic of an ester carbonyl carbon (C=O).

Olefinic Carbons: Signals corresponding to the two carbons of the C=C double bond.

Alkoxy and Alkyl Carbons: A series of signals for the carbons of the 2-ethylhexyl chains, including the -O-CH₂ carbon, the methine carbon, and the various methylene and methyl carbons.

The purity of the sample can be determined by integrating the signals in the ¹H NMR spectrum and by the absence of signals corresponding to impurities, such as residual 2-ethylhexanol or the corresponding fumarate (B1241708) isomer. Authoritative spectral data for Bis(2-ethylhexyl) maleate can be found in databases like the Spectral Database for Organic Compounds (SDBS).

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~6.2 ppm | Olefinic Protons (-CH=CH-) | ~165 ppm | Carbonyl Carbon (C=O) |

| ~4.1 ppm | Methylene Protons (-O-CH₂-) | ~130 ppm | Olefinic Carbons (-CH=CH-) |

| ~1.6 ppm | Methine Proton (-CH-) | ~67 ppm | Methylene Carbon (-O-CH₂-) |

| ~1.3-1.4 ppm | Methylene Protons (-CH₂-) | ~39 ppm | Methine Carbon (-CH-) |

| ~0.9 ppm | Methyl Protons (-CH₃) | ~11-30 ppm | Other Alkyl Carbons |

Typical chemical shift ranges are estimated based on the compound's structure.

Other Analytical Techniques for Impurity Profiling and Quality Control

Beyond initial identification and structural confirmation, other analytical techniques are vital for quality control and the detailed profiling of impurities. Commercial grades of Bis(2-ethylhexyl) maleate may contain impurities arising from the manufacturing process, such as the trans-isomer, Di(2-ethylhexyl) fumarate, or by-products like alkoxysuccinic acid di(2-ethylhexyl) esters. celanese.com Chromatographic methods are particularly well-suited for separating and quantifying these closely related substances.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing Bis(2-ethylhexyl) maleate. nbinno.com The compound can be separated from non-polar and polar impurities using a C18 or similar column with a mobile phase typically consisting of a mixture of acetonitrile and water. nbinno.com For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. nbinno.com This hyphenated technique, LC-MS, is powerful for identifying unknown impurities by providing both retention time data and mass-to-charge ratio information.

Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another robust technique for purity assessment and impurity profiling. A GC-MS method has been established for the determination of this compound using a polar capillary column (e.g., PEG-20M) and an internal standard for quantification. This method allows for the separation and identification of volatile and semi-volatile impurities. Validation of such methods typically includes assessing parameters like linearity, recovery, and the limit of detection.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile / Water / Acid | UV, MS | Purity Assay, Impurity Separation |

| GC-MS | PEG-20M (Polar Capillary) | Helium or Hydrogen | Mass Spectrometer (MS) | Qualitative and Quantitative Impurity Analysis |

Regulatory Science and Risk Assessment

Regulatory Frameworks and Guidelines

The regulation of Bis(2-ethylhexyl) maleate (B1232345) is governed by several key frameworks, primarily in industrial regions like Europe. These regulations aim to control the risks associated with its manufacture, use, and disposal.

In the European Union, Bis(2-ethylhexyl) maleate is subject to the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. Under REACH, this substance is registered for manufacture and/or import into the European Economic Area (EEA) in quantities of 1,000 to 10,000 tonnes per year europa.eu. The European Chemicals Agency (ECHA) is responsible for overseeing the implementation of REACH. The process includes dossier evaluations and substance evaluations to ensure compliance and assess potential risks eeb.org. Bis(2-ethylhexyl) maleate has a harmonised classification and labelling agreed at the European Community level, which is legally binding europa.eu. This classification is based on the hazardous properties of the substance.

In Australia, maleic acid esters with medium to long chains, which include di(2-ethylhexyl) maleate, have been evaluated. An official evaluation statement concluded that the identified human health risks can be managed within existing risk management frameworks, which cover environmental, workplace health and safety, and poisons legislation .

For transportation, Bis(2-ethylhexyl) maleate is classified as a dangerous good. International regulations, such as the IATA Dangerous Goods Regulations (for air transport) and the IMDG Code (for sea transport), classify it under UN 3082 as an "Environmentally hazardous substance, liquid, n.o.s." in Packing Group III, Class 9 .

The table below summarizes the key regulatory frameworks applicable to Bis(2-ethylhexyl) maleate.

| Regulatory Framework | Jurisdiction | Key Aspects | Reference |

| REACH Regulation | European Union | Registration, Evaluation, Authorisation and Restriction of Chemicals. Requires manufacturers and importers to gather information on the properties of their chemical substances and register the information in a central database managed by ECHA. | europa.eueeb.org |

| CLP Regulation (EC) No 1272/2008 | European Union | Governs the harmonised classification, labelling, and packaging of substances and mixtures. Bis(2-ethylhexyl) maleate has a legally binding harmonised classification. | europa.eu |

| National Industrial Chemicals Notification and Assessment Scheme (NICNAS) | Australia | Assesses the risks of industrial chemicals to human health and the environment. An evaluation of maleic acid esters has been conducted. | |

| International Transport Codes (IATA, IMDG) | International | Regulates the transport of dangerous goods. Classifies the substance as environmentally hazardous. |

Exposure Assessment Methodologies

Exposure assessment for Bis(2-ethylhexyl) maleate involves identifying and quantifying the potential for human and environmental contact. Methodologies for this assessment are based on the substance's life cycle, from manufacturing to use and disposal.

The first step in the methodology is to characterize the use patterns. ECHA has identified several uses for Bis(2-ethylhexyl) maleate, which inform potential exposure scenarios europa.eu:

Industrial Use: Used as an intermediate in chemical manufacturing and in the production of articles like plastics and rubber europa.eu. Exposure is primarily occupational and is controlled through engineering controls and personal protective equipment.

Professional Use: Widespread use by professional workers in products such as adhesives, sealants, coating products, and hydraulic fluids europa.eu.

Consumer Use: Present in articles and some consumer products, including adhesives and sealants europa.eu.

Use in Articles: Found in complex articles like vehicles and products made from plastic and rubber, where release and subsequent exposure may occur over the article's lifespan europa.eu.

Environmental exposure pathways are assessed by examining the substance's release during its life cycle. Release can occur from industrial use, the formulation of mixtures like inks and toners, and from indoor use of consumer products europa.eu. To quantify environmental exposure, models utilize the substance's physicochemical properties. Key data points for Bis(2-ethylhexyl) maleate include a high partition coefficient (log Pow of ~7.24) and its biodegradability. While it is considered readily biodegradable, it does not meet the 10-day time window criterion, which is a factor in persistence assessments . The high log Pow value suggests a potential for bioaccumulation in organisms .

For consumer exposure through articles, particularly those in contact with food, migration testing is a standard methodology. This involves using food simulants to measure the amount of the substance that can transfer from the material to the food. While specific migration data for Bis(2-ethylhexyl) maleate is not detailed in the provided results, the safety assessment of a similar plasticizer, bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), demonstrates this methodology, where migration from PVC films was measured to ensure it remained below a specific limit researchgate.net.

The following table outlines the primary exposure pathways and the populations or environmental compartments that may be affected.

| Exposure Pathway | Description | Affected Population/Compartment | Primary Exposure Route |

| Occupational | Exposure during manufacturing, formulation, and professional application. | Industrial and professional workers | Inhalation, Dermal |

| Consumer | Use of products containing the substance, or contact with articles. | General population | Dermal, Inhalation (from indoor use) |

| Environmental | Release from industrial sites, formulation processes, and disposal of products/articles. | Aquatic and terrestrial ecosystems | Environmental media (water, soil, sediment) |

Risk Characterization and Management Strategies

Risk characterization is the process of integrating hazard identification and exposure assessment to determine the probability of adverse effects on human health or the environment. Management strategies are then implemented to mitigate these identified risks.

The risk characterization for Bis(2-ethylhexyl) maleate is based on its harmonised classification under the CLP Regulation in the EU. According to ECHA, the substance is classified with the following hazards europa.eu:

Serious eye damage (Eye Dam. 1)

Skin irritation (Skin Irrit. 2)

May cause damage to organs through prolonged or repeated exposure (STOT RE 2) europa.eusigmaaldrich.com

Very toxic to aquatic life with long lasting effects (Aquatic Acute 1, Aquatic Chronic 1)

The risk is then characterized by comparing potential exposure levels, determined through the methodologies in section 6.2, with established no-effect levels from toxicological studies. For the environment, this involves calculating a Predicted No-Effect Concentration (PNEC) and comparing it with the Predicted Environmental Concentration (PEC). A risk is identified if the PEC/PNEC ratio is greater than one. For human health, exposure levels are compared against a Derived No-Effect Level (DNEL).

Risk management strategies are derived from these characterizations. At a regulatory level, REACH requires registrants to implement risk management measures to ensure the substance is used safely eeb.org. If the risks are not adequately controlled, authorities may initiate substance evaluation, which can lead to further regulatory actions such as restrictions.

At the user level, risk management is communicated through Safety Data Sheets (SDS). For Bis(2-ethylhexyl) maleate, recommended strategies include :

Engineering Controls: Use in well-ventilated areas.

Personal Protective Equipment (PPE): Use of appropriate respirators when vapors or aerosols are generated, along with protective gloves and safety goggles accustandard.com.

Environmental Protection: Preventing the substance from entering drains and surface waters, in line with its environmental hazard classification (P273: Avoid release to the environment) .

Disposal: Disposing of the substance and its container at an approved waste disposal plant, in accordance with local and national regulations .

The table below summarizes the hazard classifications and the corresponding risk management approaches.

| Hazard Classification | Endpoint | Risk Management Strategy |

| STOT RE 2 | May cause damage to organs (e.g., kidney, liver) through prolonged or repeated oral exposure. | Limit long-term exposure through workplace controls and PPE. |

| Eye Dam. 1 / Skin Irrit. 2 | Causes serious eye damage and skin irritation upon direct contact. | Use of eye protection and chemical-resistant gloves. |

| Aquatic Acute 1 / Chronic 1 | Very toxic to aquatic life with long-lasting effects. | Prevent release to waterways; collect spillages; ensure proper waste disposal. |

Q & A

Q. What are the established analytical methods for detecting Bis(2-ethylhexyl) maleate in pharmaceutical products?

Bis(2-ethylhexyl) maleate is quantified using three primary methods:

- Titration : Direct determination via acid-base reactions with certified reference materials (CRMs), ensuring traceability to pharmacopeial standards (USP, EP, BP) .

- HPLC : Utilizes a Zorbax XDB-C18 column with isopropyl alcohol/alkaline borate buffer (pH 10) for rapid separation (retention time: 1.5 minutes). Validated for impurity profiling in docusate salts with a limit of quantification (LOQ) of 0.4% .

- Polarography : Legacy method measuring diffusion currents at 1.45 V using mercury electrodes, now replaced due to environmental concerns .

Q. What synthetic routes are available for Bis(2-ethylhexyl) maleate production?

The compound is synthesized via catalytic esterification of maleic acid with 2-ethylhexanol. Key steps include:

Acid catalysis (e.g., sulfuric acid) to drive esterification.

Purification via vacuum distillation to remove excess alcohol and water .

Critical parameters:

- Molar ratio of reactants (1:2 maleic acid to alcohol).

- Temperature control (80–120°C) to prevent side reactions.

Q. What safety protocols are essential for handling Bis(2-ethylhexyl) maleate in laboratories?

- Hazard Classification : Aquatic toxicity (Acute 1, Chronic 2), STOT RE 2 (kidney/liver effects), WGK 3 (high water hazard) .

- Protective Measures :

- Use fume hoods and closed systems to limit vapor exposure.

- Wear nitrile gloves, safety goggles, and lab coats .

- Storage : Keep in sealed containers at <15°C to prevent degradation .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve co-elution issues with structurally similar esters?

- Column Selection : Use a Zorbax XDB-C18 Rapid Resolution column (3.5 µm particle size) for improved separation .

- Mobile Phase : Adjust pH to 10 with borate buffer and isopropyl alcohol to enhance peak resolution.

- Gradient Elution : Implement a 0–100% organic phase gradient over 5 minutes to separate maleate esters from docusate salts .

Q. How can discrepancies between polarographic and HPLC results be resolved?

Discrepancies often arise from matrix interference (e.g., docusate salts) or degradation products . Mitigation strategies:

Sample Preparation : Use alkaline buffer (pH 10) to stabilize Bis(2-ethylhexyl) maleate and prevent hydrolysis .

Cross-Validation : Compare HPLC results with CRM-certified titration values to identify method-specific biases .

Q. What molecular mechanisms explain Bis(2-ethylhexyl) maleate’s plasticizing efficiency?

The compound reduces intermolecular forces between polymer chains via:

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Q. What validation parameters are critical for new analytical methods?

- Specificity : Resolve peaks from docusate salts and degradation products (e.g., maleic acid) .

- Linearity : R² ≥0.99 across 50–150% of target concentration.

- Recovery : 95–105% accuracy in spiked samples .

Data Contradictions and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.